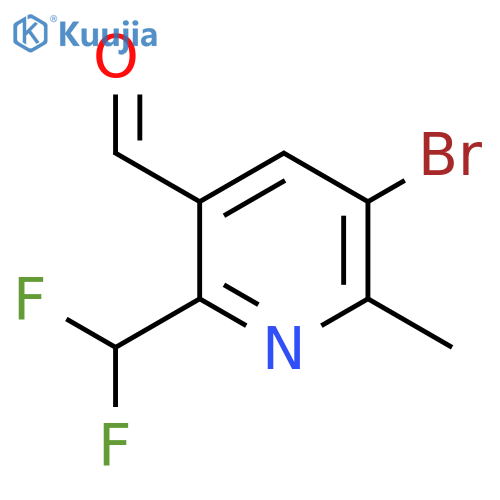Cas no 1805374-91-7 (3-Bromo-6-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde)
3-ブロモ-6-(ジフルオロメチル)-2-メチルピリジン-5-カルボキシアルデヒドは、分子式C8H6BrF2NOで表されるピリジン誘導体です。この化合物は、有機合成中間体として特に医薬品や農薬の開発分野で重要な役割を果たします。特徴的な構造として、5位のアルデヒド基と3位の臭素原子が求電子反応の活性サイトを形成し、さらに6位のジフルオロメチル基が電子効果を調整することで、多様な変換反応が可能です。高い反応性と選択性を兼ね備えており、複雑な分子骨格の構築に有用です。特にヘテロ環化合物の合成において、優れたビルディングブロックとして機能します。

1805374-91-7 structure
商品名:3-Bromo-6-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde
CAS番号:1805374-91-7
MF:C8H6BrF2NO
メガワット:250.040148258209
CID:4861925
3-Bromo-6-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde
-
- インチ: 1S/C8H6BrF2NO/c1-4-6(9)2-5(3-13)7(12-4)8(10)11/h2-3,8H,1H3
- InChIKey: UPGHSGNGTYWIDE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=O)C(C(F)F)=NC=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 30
3-Bromo-6-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059104-1g |
3-Bromo-6-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde |
1805374-91-7 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-Bromo-6-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde 関連文献
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
1805374-91-7 (3-Bromo-6-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde) 関連製品
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
